Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide
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Overview
Description
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide is a complex organic compound that combines several functional groups, including a biphenyl structure, a carboxylic acid, a benzimidazole, and a pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole and pyrazole intermediates, which are then coupled with the biphenyl-4-carboxylic acid.
Preparation of Benzimidazole Intermediate: This can be synthesized by reacting ortho-phenylenediamine with an appropriate aldehyde under oxidative conditions.
Preparation of Pyrazole Intermediate: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and pyrazole rings can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and pyrazole rings.
Reduction: Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-methanol.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the bioactivity of the benzimidazole and pyrazole moieties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxylic acid: A simpler analog without the benzimidazole and pyrazole moieties.
Benzimidazole Derivatives: Compounds like 2-(substituted-phenyl) benzimidazole, which have similar biological activities.
Pyrazole Derivatives: Compounds like 1,3-diphenyl-1H-pyrazole, known for their anti-inflammatory properties.
Uniqueness
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide is unique due to its combination of multiple bioactive moieties in a single molecule, which may result in synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C24H19N5O |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H19N5O/c1-16-15-22(29(28-16)24-25-20-9-5-6-10-21(20)26-24)27-23(30)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-15H,1H3,(H,25,26)(H,27,30) |
InChI Key |
XEZPCQDGTFHFSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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